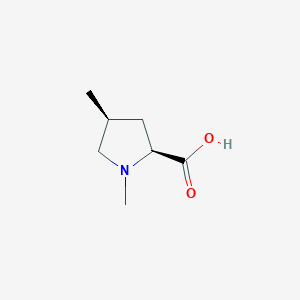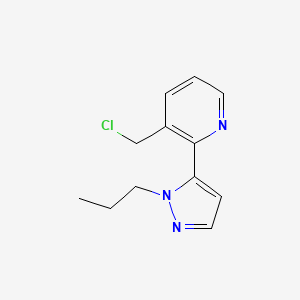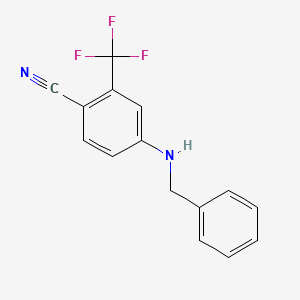
(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the third position and an amine group attached to a pentafluoroethyloxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine typically involves multiple steps. One common method starts with the preparation of 3-methyl-benzyl chloride through the chlorination of 3-methyl toluene using chlorine gas in the presence of a catalyst like pyridine . The next step involves the reaction of 3-methyl-benzyl chloride with 2-pentafluoroethyloxyethylamine under basic conditions to form the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled temperature and pressure.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
Scientific Research Applications
(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pentafluoroethyloxyethyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-benzyl chloride: A precursor in the synthesis of (3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine.
2-Pentafluoroethyloxyethylamine: Another precursor used in the synthesis.
Benzylamine: A simpler amine with similar reactivity but lacking the fluorinated chain.
Uniqueness
This compound is unique due to the presence of the pentafluoroethyloxyethyl chain, which imparts distinct chemical and physical properties. This fluorinated chain can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14F5NO |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C12H14F5NO/c1-9-3-2-4-10(7-9)8-18-5-6-19-12(16,17)11(13,14)15/h2-4,7,18H,5-6,8H2,1H3 |
InChI Key |
GMEDZPFBDJOVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCOC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052505.png)

![3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one](/img/structure/B15052517.png)
![3-(2-Methylpropyl)octahydropyrrolo[1,2-A]pyrazine](/img/structure/B15052522.png)
![7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15052525.png)


![3-Amino-5,5-difluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B15052548.png)
![(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15052551.png)

![(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B15052564.png)

